molecular formula C10H21NO2 B12684017 Valeramide, N-(2-hydroxyethyl)-2-propyl- CAS No. 3116-29-8

Valeramide, N-(2-hydroxyethyl)-2-propyl-

Cat. No.: B12684017
CAS No.: 3116-29-8
M. Wt: 187.28 g/mol
InChI Key: WAJUILWSUFKUQM-UHFFFAOYSA-N
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Description

Valeramide, N-(2-hydroxyethyl)-2-propyl-, is an organic compound that belongs to the class of amides It is characterized by the presence of a valeramide backbone with a 2-hydroxyethyl and a 2-propyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Valeramide, N-(2-hydroxyethyl)-2-propyl-, typically involves the reaction of valeric acid with 2-aminoethanol and 2-propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Esterification: Valeric acid is first converted to its ester form using an alcohol, typically methanol or ethanol, in the presence of an acid catalyst.

    Amidation: The ester is then reacted with 2-aminoethanol and 2-propylamine under basic conditions to form Valeramide, N-(2-hydroxyethyl)-2-propyl-.

Industrial Production Methods

In an industrial setting, the production of Valeramide, N-(2-hydroxyethyl)-2-propyl-, can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Valeramide, N-(2-hydroxyethyl)-2-propyl-, can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is a ketone or aldehyde.

    Reduction: The major product is a primary or secondary amine.

    Substitution: The major products are halogenated derivatives or alkylated compounds.

Scientific Research Applications

Valeramide, N-(2-hydroxyethyl)-2-propyl-, has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Valeramide, N-(2-hydroxyethyl)-2-propyl-, involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Valeramide: Lacks the 2-hydroxyethyl and 2-propyl substituents.

    N-(2-hydroxyethyl)valeramide: Lacks the 2-propyl substituent.

    N-(2-propyl)valeramide: Lacks the 2-hydroxyethyl substituent.

Uniqueness

Valeramide, N-(2-hydroxyethyl)-2-propyl-, is unique due to the presence of both the 2-hydroxyethyl and 2-propyl substituents. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

3116-29-8

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2-propylpentanamide

InChI

InChI=1S/C10H21NO2/c1-3-5-9(6-4-2)10(13)11-7-8-12/h9,12H,3-8H2,1-2H3,(H,11,13)

InChI Key

WAJUILWSUFKUQM-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)NCCO

Origin of Product

United States

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